5-Fluoro-2-methoxy-4-methylbenzaldehyde

Descripción

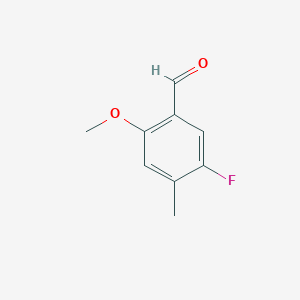

5-Fluoro-2-methoxy-4-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for constructing complex molecules, particularly in the development of fluorinated bioactive compounds . Its structural design combines electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) substituents, which modulate reactivity and physicochemical properties, such as solubility and stability.

Propiedades

Fórmula molecular |

C9H9FO2 |

|---|---|

Peso molecular |

168.16 g/mol |

Nombre IUPAC |

5-fluoro-2-methoxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C9H9FO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 |

Clave InChI |

NITRKSZVWHKTSE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1F)C=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 5-Fluoro-2-methoxy-4-methylbenzaldehyde with structurally related benzaldehyde derivatives, highlighting key differences in substituent positions, functional groups, and properties.

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) : The fluorine at the 4-position (vs. 5 in the target compound) alters electronic distribution, reducing electron density at the aldehyde group. This may decrease electrophilicity compared to the 5-fluoro analog .

Functional Group Variations

- 5-Methoxy-2-methylbenzaldehyde (CAS 56724-09-5) : Replacing fluorine with a methoxy group at the 5-position increases electron density, favoring nucleophilic aromatic substitution but reducing resistance to oxidation .

- 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS 1042369-35-6) : The acetylene group introduces sp-hybridized carbon, enabling click chemistry applications absent in the target compound .

Positional Isomerism

- 2-Fluoro-5-methoxybenzaldehyde : Swapping fluorine and methoxy positions (2 vs. 5) significantly impacts resonance effects. The 2-fluoro substituent may destabilize the aldehyde via ortho-directing effects, altering reactivity in condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.